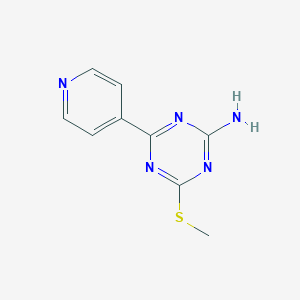

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDAEWQPJSGFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381935 | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-63-4 | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 4-(methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the temperature-controlled sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride, followed by the introduction of the methylthio moiety. This guide delves into the causality behind experimental choices, ensuring a self-validating and reproducible protocol for professionals in drug development and chemical research.

Introduction and Strategic Overview

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The target molecule, this compound, incorporates key pharmacophoric elements: a hydrogen-bond donating amino group, a metal-coordinating pyridyl ring, and a lipophilic methylthio group. Its synthesis is therefore of significant interest.

The synthetic strategy presented herein is predicated on the differential reactivity of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The electron-withdrawing nature of the triazine ring renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[1][2]

Our synthetic approach is bifurcated into two primary stages:

-

Stage 1: Synthesis of the Key Intermediate, 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine. This is achieved through a sequential, temperature-controlled reaction of cyanuric chloride with ammonia followed by a Suzuki coupling reaction with 4-pyridylboronic acid.

-

Stage 2: Nucleophilic Substitution to Introduce the Methylthio Group. The final step involves the displacement of the remaining chlorine atom on the intermediate with a methylthiolate nucleophile.

Physicochemical Properties and Reagent Data

A thorough understanding of the properties of the reactants and the target molecule is paramount for a successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Safety Precautions |

| Target Molecule | C₉H₉N₅S | 219.27 | Final Product | Handle with appropriate PPE. |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | Starting Material | Corrosive, moisture-sensitive, toxic. |

| Ammonia (as NH₄OH) | NH₃ | 17.03 | Nucleophile | Corrosive, respiratory irritant. |

| 4-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | Reagent | Irritant. |

| Sodium Thiomethoxide | CH₃NaS | 70.09 | Nucleophile | Flammable solid, corrosive. |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst | Irritant, handle in a fume hood. |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Base | Irritant. |

| Dioxane | C₄H₈O₂ | 88.11 | Solvent | Flammable, carcinogen. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Reproductive toxin, irritant. |

Detailed Synthesis Protocol

Stage 1: Synthesis of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine (Intermediate I)

This stage involves a two-step, one-pot procedure that leverages the temperature-dependent reactivity of cyanuric chloride.

Experimental Protocol:

-

Preparation of 2-Amino-4,6-dichloro-1,3,5-triazine:

-

To a stirred solution of cyanuric chloride (1.0 eq) in tetrahydrofuran (THF) cooled to 0-5 °C in an ice bath, add aqueous ammonia (2.0-2.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting suspension contains 2-amino-4,6-dichloro-1,3,5-triazine.[3] This intermediate is used directly in the next step without isolation.

-

-

Suzuki Coupling with 4-Pyridylboronic Acid:

-

To the suspension from the previous step, add a solution of 4-pyridylboronic acid (1.1 eq) in a mixture of dioxane and water.

-

Add sodium carbonate (2.5 eq) as a base.

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) as the catalyst.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the dichloro-intermediate.

-

After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate I as a solid.

-

Causality and Expertise:

-

The initial reaction with ammonia is conducted at low temperatures (0-5 °C) to ensure mono-substitution, yielding primarily 2-amino-4,6-dichloro-1,3,5-triazine. Allowing the temperature to rise would result in the formation of di- and tri-amino substituted byproducts.[1][2]

-

The Suzuki coupling provides a reliable method for forming the C-C bond between the triazine ring and the pyridyl moiety. The use of a palladium catalyst is essential for this cross-coupling reaction.

-

Sodium carbonate is a crucial base for both neutralizing the HCl produced during the amination and for the Suzuki coupling mechanism.

Stage 2: Synthesis of this compound (Target Molecule)

Experimental Protocol:

-

Preparation of the Reaction Mixture:

-

Dissolve Intermediate I (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.2-1.5 eq) in the same solvent. Caution: Sodium thiomethoxide is highly reactive and moisture-sensitive. Handle under an inert atmosphere.

-

-

Nucleophilic Substitution:

-

Add the sodium thiomethoxide solution dropwise to the solution of Intermediate I at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion if necessary. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove impurities.

-

Dry the product under vacuum to yield This compound .

-

If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed.

-

Causality and Expertise:

-

The final chlorine atom on Intermediate I is less reactive than those on cyanuric chloride but is still susceptible to displacement by a strong nucleophile like the methylthiolate anion.

-

The use of a polar aprotic solvent like DMF or DMSO is ideal as it solubilizes the reactants and facilitates the SNAr reaction.

-

Precipitation in ice-water is an effective method for isolating the product, as the target molecule is expected to have low solubility in water.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyridyl, amino, and methylthio protons and carbons in the correct chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the amino group and C=N stretching of the triazine and pyridine rings.

Conclusion

This guide outlines a logical and experimentally sound protocol for the synthesis of this compound. By leveraging the principles of temperature-controlled nucleophilic aromatic substitution on the versatile cyanuric chloride scaffold, this methodology provides a reliable pathway for accessing this and structurally related compounds for further investigation in drug discovery and materials science.

References

-

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (n.d.). PMC. [Link]

-

Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Synthesis of New Non-Symmetric Substituted Triazines and Triazine Derivatives by SNAr Reaction Mechanism. (n.d.). Troindia. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). ResearchGate. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]

-

Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. (n.d.). PrepChem.com. [Link]

-

Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. (n.d.). NIH. [Link]

-

Synthesis and 2,4-diamino-sym-triazines containing sterical. (n.d.). ElectronicsAndBooks. [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). MDPI. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). RSC Publishing. [Link]

-

Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Semantic Scholar. [Link]

-

Synthesis of 1,3,5‐triazine derivatives linked with methylenethio‐benzimidazole linker. (n.d.). ResearchGate. [Link]

- United States Patent Office. (n.d.).

Sources

An In-depth Technical Guide to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4)

Introduction

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel heterocyclic scaffolds that can serve as foundational frameworks for the development of targeted therapeutics. Among these, the 1,3,5-triazine core has garnered significant attention due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a specific pyridyl-substituted aminotriazine, 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4).

This molecule represents a compelling convergence of three key pharmacophoric elements: the 1,3,5-triazine ring, a known privileged scaffold in drug discovery; the 4-pyridyl moiety, a common feature in kinase inhibitors and other targeted agents; and the methylthio group, which can modulate solubility and metabolic stability while also serving as a handle for further chemical elaboration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties, a robust synthesis protocol, detailed analytical characterization, and a discussion of its potential applications in modern drug discovery.

Physicochemical and Structural Properties

The fundamental physicochemical and structural properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in various experimental contexts.

| Property | Value | Source(s) |

| CAS Number | 175204-63-4 | |

| Molecular Formula | C₉H₉N₅S | |

| Molecular Weight | 219.27 g/mol | |

| Appearance | Colorless crystals (reported) | |

| Purity | Commercially available at ≥97% | |

| InChI Key | Information not readily available | |

| Crystal System | Orthorhombic | |

| Space Group | P2(1)2(1)2(1) | |

| Unit Cell Dimensions | a = 3.9002(11) Å, b = 10.111(3) Å, c = 25.143(7) Å | |

| Dihedral Angle | The pyridyl and triazine rings have a dihedral angle of 4.8(2)°. | |

| Hydrogen Bonding | In the crystalline state, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming a helical chain along the b-axis. |

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient route can be designed based on well-established methods for the synthesis of substituted 1,3,5-triazines. The most common and versatile approach involves the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different substituents.

The proposed synthesis involves a three-step process starting from cyanuric chloride, as outlined below.

Experimental Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Nucleophilic Substitution: Cool the solution to 0°C in an ice bath. Add a solution of sodium methanethiolate (1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0°C. The lower temperature is critical for achieving selective monosubstitution, as the first chlorine atom is significantly more reactive than the subsequent two.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the sodium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloro-6-(methylthio)-1,3,5-triazine, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine

-

Suzuki Coupling: To a solution of 2,4-dichloro-6-(methylthio)-1,3,5-triazine (1.0 eq) in a mixture of dioxane and water, add 4-pyridylboronic acid (1.1 eq), a suitable base (e.g., Na₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours. The elevated temperature is necessary to facilitate the catalytic cycle and the second substitution on the triazine ring.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine.

Step 3: Synthesis of this compound

-

Amination: Dissolve the purified 2-chloro-4-(methylthio)-6-(4-pyridyl)-1,3,5-triazine (1.0 eq) in dioxane in a sealed reaction vessel. Add an excess of aqueous ammonia.

-

Reaction Conditions: Heat the mixture to 100°C and stir for 12-24 hours. The higher temperature is required to displace the last, least reactive chlorine atom.

-

Work-up and Final Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with water and a cold organic solvent (e.g., diethyl ether). If no precipitate forms, concentrate the mixture and purify the residue by recrystallization or column chromatography to yield the final product, this compound.

Analytical Characterization (Predicted)

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Pyridyl Protons: Two doublets in the aromatic region (δ 7.5-8.8 ppm), integrating to 2H each, corresponding to the AA'BB' spin system of the 4-substituted pyridine ring. - Amine Protons: A broad singlet in the region of δ 5.0-7.0 ppm, integrating to 2H. The chemical shift will be dependent on the solvent and concentration. - Methyl Protons: A sharp singlet at approximately δ 2.5-2.7 ppm, integrating to 3H. |

| ¹³C NMR | - Triazine Carbons: Three signals in the range of δ 165-180 ppm. The carbon bearing the methylthio group will be the most downfield, followed by the carbon attached to the pyridine ring, and finally the carbon bonded to the amino group. - Pyridyl Carbons: Signals in the aromatic region (δ 120-155 ppm). - Methyl Carbon: A signal around δ 14-16 ppm. |

| IR Spectroscopy | - N-H Stretch: Two medium intensity, sharp bands around 3450-3300 cm⁻¹, characteristic of a primary amine. - C=N Stretch (Triazine/Pyridine): Strong absorptions in the 1600-1450 cm⁻¹ region. - C-N Stretch: Aromatic C-N stretching around 1335-1250 cm⁻¹. - S-CH₃ Stretch: A weak to medium band in the fingerprint region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 219. - Key Fragmentation: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 204. Fragmentation of the triazine ring and loss of the pyridyl group are also expected. |

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound suggest a range of potential applications in medicinal chemistry and drug discovery. The 1,3,5-triazine core is a well-established "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets.

Potential Therapeutic Areas

-

Oncology: Substituted triazines have shown a broad spectrum of anti-cancer activities. The pyridyl-triazine combination, in particular, has been explored for the development of potent cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.

-

Antiviral and Antimicrobial Agents: The triazine scaffold is a core component of several approved and experimental antiviral and antimicrobial drugs. The nitrogen-rich nature of the ring system allows for multiple hydrogen bonding interactions with biological targets.

-

Kinase Inhibition: The 4-pyridyl group is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket. This makes the title compound a promising starting point for screening against various kinase targets implicated in diseases such as cancer and inflammation.

-

Central Nervous System (CNS) Disorders: Certain triazine derivatives have been investigated as corticotropin-releasing factor (CRF) receptor antagonists, suggesting potential applications in the treatment of anxiety, depression, and other stress-related disorders.

Utility as a Chemical Probe and Building Block

Beyond its potential as a therapeutic agent itself, this compound is a valuable building block for further chemical synthesis. The primary amino group can be readily functionalized to introduce a wide range of substituents, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, which can alter the compound's electronic properties and hydrogen bonding capabilities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Its unique combination of a privileged triazine core, a kinase-interactive pyridyl moiety, and a modifiable methylthio group makes it an attractive scaffold for the development of novel therapeutic agents across multiple disease areas. This guide provides a solid foundation of its known properties, a robust and logical synthesis strategy, and an informed perspective on its potential applications, thereby serving as a valuable resource for researchers in the field.

References

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- Finetech Industry Limited. (n.d.). This compound.

- Benchchem. (n.d.). 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine.

- BLDpharm. (n.d.). 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine.

-

Li, Y. F., Wang, L. F., & Li, Y. H. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. [Link]

- Shah, D., et al. (2014). Privileged S-Triazines: Structure and Pharmacological Applications. Future Medicinal Chemistry, 6(4), 463-77.

- Tomorowicz, Ł., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)

- Kuo, G., et al. (2005). Synthesis and identification oftriazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 48(12), 3878-3882.

- Patel, R. B., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1238.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

- Merck Millipore. (n.d.). Safety Data Sheet.

- Singh, V., et al. (1995). Synthesis and biological activity of substituted 2,4,6-s-triazines. Die Pharmazie, 50(11), 742-744.

- Gürsoy, E. A., & Karali, N. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(10), 1063-1072.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

- Menicagli, R., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(1), 159-173.

- ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

This technical guide provides an in-depth analysis of the crystal structure of 4-(methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. The unique arrangement of its constituent atoms in the crystalline state, governed by a network of intermolecular forces, dictates its physicochemical properties and, consequently, its potential as a therapeutic agent. Understanding this three-dimensional architecture is paramount for rational drug design and the development of novel pharmaceuticals.

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs[1]. The strategic substitution on this core, as seen in the title compound, with a pyridyl group, a methylthio group, and an amine, creates a molecule with a specific electronic and steric profile that can be tailored for selective interaction with biological targets. The pyridine moiety, in particular, is a common feature in drug molecules, often involved in crucial hydrogen bonding interactions with protein active sites[2].

Molecular and Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a well-defined arrangement of molecules in the solid state[3].

Crystallographic Data

The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1) with four molecules in the unit cell. The asymmetric unit contains one molecule of this compound. The detailed crystallographic data are summarized in the table below.

| Parameter | Value[3] |

| Chemical Formula | C₉H₉N₅S |

| Formula Weight | 219.27 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 3.9002 (11) |

| b (Å) | 10.111 (3) |

| c (Å) | 25.143 (7) |

| V (ų) | 991.4 (5) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| R-factor | 0.046 |

Molecular Conformation

Within the crystal, the molecule adopts a nearly planar conformation. The dihedral angle between the pyridyl and triazine rings is a mere 4.8(2)°[3][4]. This planarity can be crucial for enabling effective π-π stacking interactions, which are often observed in the crystal packing of aromatic compounds and can play a significant role in ligand-receptor binding.

Caption: Molecular structure of this compound.

Intermolecular Interactions: The Supramolecular Architecture

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen bond donor, and a nitrogen atom of the triazine ring on an adjacent molecule acts as the acceptor (N—H⋯N). This interaction links the molecules into a one-dimensional helical chain that propagates along the b-axis of the crystal lattice[3][4]. This directional and specific interaction is a key determinant of the crystal's stability and morphology.

Caption: Hydrogen bonding motif leading to a helical chain.

Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking between the aromatic pyridyl and triazine rings and van der Waals forces, contribute to the overall stability of the crystal structure. A more detailed quantitative analysis of these interactions can be achieved through Hirshfeld surface analysis, a computational tool that maps the intermolecular contacts in a crystal[5][6][7][8][9].

Experimental Protocols

A self-validating experimental workflow is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methodologies for the synthesis and crystallization of triazine derivatives.

Synthesis of this compound

The synthesis of asymmetrically substituted triazines typically starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[10][11][12][13]. The differential reactivity of the chlorine atoms at different temperatures allows for a stepwise and controlled nucleophilic substitution.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 4-aminopyridine (1 equivalent) and a weak base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in the same solvent.

-

Add the 4-aminopyridine solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent like ethanol or THF.

-

In a separate flask, prepare sodium thiomethoxide by reacting sodium metal with methanol followed by the addition of methanethiol, or use commercially available sodium thiomethoxide (1.1 equivalents).

-

Add the sodium thiomethoxide solution to the solution of the intermediate.

-

Heat the reaction mixture to room temperature or reflux, depending on the reactivity, and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude final product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained through various methods. A reported successful method is hydrothermal synthesis, which can promote the growth of high-quality crystals[3].

-

Combine this compound with other reagents in a Teflon-lined autoclave. For instance, a mixture of the compound, a metal salt (e.g., Cu(Ac)₂·H₂O), a carboxylic acid, a base (e.g., NaOH), and water can be used[3].

-

Stir the mixture for a short period at room temperature.

-

Seal the autoclave and heat it to a specific temperature (e.g., 140 °C or 413 K) for an extended period (e.g., 72 hours) under autogenous pressure[3].

-

Slowly cool the autoclave to room temperature.

-

Collect the resulting colorless single crystals by filtration.

Significance in Drug Development

The detailed structural information gleaned from the crystal structure analysis of this compound is invaluable for drug development professionals.

Structure-Activity Relationship (SAR) Studies

The precise knowledge of bond lengths, bond angles, and torsion angles provides a foundational dataset for structure-activity relationship (SAR) studies. By understanding how the molecule is shaped and how it interacts with its neighbors, medicinal chemists can design analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, the near-planar geometry and the hydrogen bonding capabilities are key features that can be exploited in the design of kinase inhibitors, where such interactions are often crucial for binding to the ATP-binding pocket.

Bioisosteric Replacement and Lead Optimization

The methylthio group in the title compound is a potential site for modification through bioisosteric replacement[14][15][16]. For example, replacing the sulfur atom with an oxygen or a methylene group could modulate the compound's electronic properties, solubility, and metabolic stability. The crystal structure provides a precise geometric reference for designing such bioisosteres to ensure they maintain the desired overall conformation for biological activity.

Computational Modeling and Drug Design

The crystallographic data serves as a critical input for computational modeling techniques such as molecular docking and molecular dynamics simulations. These methods can predict how the molecule might bind to a specific protein target. Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity and intermolecular interactions[17][18].

Conclusion

The crystal structure of this compound reveals a fascinating supramolecular architecture governed by specific and directional hydrogen bonds, resulting in the formation of helical chains. This detailed structural understanding, coupled with robust synthetic and crystallization protocols, provides a solid foundation for the further exploration of this molecule and its analogs in the context of drug discovery and development. The insights gained from this analysis will undoubtedly aid researchers in the rational design of new and more effective therapeutic agents based on the versatile 1,3,5-triazine scaffold.

References

-

Lipinski, C. A. (1983). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 26(1), 1–6. [Link]

-

Haddad, B., et al. (2018). Synthesis, characterization, Hirshfeld surface analysis and DFT study of a new ionic Co(II) complex with 2,4,6-tris(2-pyridyl)-1,3,5-triazine. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

-

Saeed, S., et al. (2019). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. PubMed Central. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

-

Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. [Link]

-

Anonymous. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. LOCKSS. [Link]

-

Park, S., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Akkurt, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3,3',3''-[(1,3,5-triazine-2,4,6-tri-yl)tris-(-oxy)]tris-(5,5-di-methyl-cyclo-hex-2-en-1-one). PubMed. [Link]

-

Sa e Melo, M. L., & Guedes, R. C. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme. [Link]

-

Al-Omair, M. A., et al. (2023). Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand. MDPI. [Link]

-

Chouai, A., Venditto, V. J., & Simanek, E. E. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses. [Link]

-

Zhang, Y., et al. (2011). 4-Methyl-sulfanyl-6-(4-pyrid-yl)-1,3,5-triazin-2-amine. PubMed. [Link]

-

Al-Omair, M. A., & El-Faham, A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

-

Kumar, D., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed Central. [Link]

-

Zhang, Y., et al. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. PubMed Central. [Link]

-

Griffith Research Online. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-. NIH. [Link]

-

Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]

-

Li, Y., et al. (2014). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[19][20][21]triazolo[4,3-a]pyridine. MDPI. [Link]

-

El-Gazzar, A. B. A., et al. (2009). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

Sources

- 1. mch.estranky.sk [mch.estranky.sk]

- 2. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaji.net [oaji.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and Hirshfeld surface analysis of 3,3',3''-[(1,3,5-triazine-2,4,6-tri-yl)tris-(-oxy)]tris-(5,5-di-methyl-cyclo-hex-2-en-1-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand | MDPI [mdpi.com]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine (EVT-13288844) [evitachem.com]

- 21. prepchem.com [prepchem.com]

"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a primary focus on its molecular formula and weight. As a substituted 1,3,5-triazine, this compound belongs to a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[1][2] Accurate determination of its molecular identity is the foundational step for all subsequent research, including quantitative analysis, reaction stoichiometry, and structure-activity relationship (SAR) studies.[3][4] This document details both the theoretical calculation and the experimental verification of the compound's molecular formula and weight, presenting a robust methodology for researchers, scientists, and drug development professionals.

Core Molecular Identity and Properties

The unambiguous identification of a chemical entity begins with its molecular formula and weight. These parameters dictate the substance's behavior in biological and chemical systems. For this compound (CAS No. 175204-63-4), these core attributes are summarized below.[5][6]

Summary of Physicochemical Data

The following table consolidates the key identifiers and quantitative data for the target compound.

| Parameter | Value | Source |

| IUPAC Name | 4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | N/A |

| CAS Number | 175204-63-4 | [5][6] |

| Molecular Formula | C₉H₉N₅S | [6] |

| Average Molecular Weight | 219.27 g/mol | [6][7][8] |

| Monoisotopic Mass | 219.05821 g/mol | N/A |

| Elemental Composition | C: 49.29%, H: 4.14%, N: 31.94%, S: 14.62% | N/A |

Molecular Structure

The spatial arrangement of atoms defines the compound's chemical reactivity and interactions. The structure of this compound consists of a central 1,3,5-triazine ring substituted with an amine group, a methylthio group, and a pyridine ring at the 2, 4, and 6 positions, respectively.

Caption: Molecular structure of the title compound.

Theoretical Determination of Molecular Properties

The molecular formula and weight are derived directly from the compound's validated chemical structure. This theoretical calculation is a fundamental exercise in chemical characterization.

Derivation of the Molecular Formula

By systematically counting the atoms in the structure, we arrive at the molecular formula:

-

Carbon (C): 1 in the methyl group + 3 in the triazine ring + 5 in the pyridyl ring = 9

-

Hydrogen (H): 3 in the methyl group + 2 in the amine group + 4 on the pyridyl ring = 9

-

Nitrogen (N): 3 in the triazine ring + 1 in the amine group + 1 in the pyridyl ring = 5

-

Sulfur (S): 1 in the methylthio group = 1

This summation yields the molecular formula: C₉H₉N₅S .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms. Using standard atomic weights:

-

MW = (9 × C) + (9 × H) + (5 × N) + (1 × S)

-

MW = (9 × 12.011) + (9 × 1.008) + (5 × 14.007) + (1 × 32.06)

-

MW = 108.099 + 9.072 + 70.035 + 32.06

-

MW = 219.266 g/mol

This calculated value, rounded to two decimal places, is 219.27 g/mol , matching the data provided by chemical suppliers.[6][7][8]

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, empirical validation is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming both molecular weight and elemental composition with high precision.

Principle of HRMS for Formula Confirmation

Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of an exact mass. The exact mass is unique to a specific elemental composition, enabling the unambiguous confirmation of the molecular formula. For C₉H₉N₅S, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 220.06598 Da. An experimental HRMS result within a narrow mass tolerance window (typically <5 ppm) provides definitive evidence for this formula.

Standard Operating Protocol for HRMS Analysis

The following protocol outlines a self-validating workflow for the characterization of this compound.

Objective: To confirm the molecular formula C₉H₉N₅S by obtaining an accurate mass measurement of the protonated molecular ion [M+H]⁺.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation for ESI in positive ion mode.

-

-

Instrument Calibration:

-

Prior to sample analysis, perform an external calibration of the mass spectrometer using a certified calibration solution appropriate for the desired mass range. This ensures high mass accuracy.

-

-

Method Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan a range that includes the target m/z, e.g., 100-500 m/z.

-

Resolution: Set to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement.

-

Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.

-

Include a lock mass or perform internal calibration if available to correct for any mass drift during the acquisition.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the monoisotopic peak for the [M+H]⁺ ion.

-

Compare the experimentally measured m/z value to the theoretical m/z for [C₉H₉N₅S + H]⁺ (220.06598).

-

Calculate the mass error in parts per million (ppm) using the formula:

-

Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

-

A mass error of <5 ppm is considered excellent evidence for the proposed elemental composition.

-

HRMS Workflow Diagram

The logical flow of the experimental verification process is illustrated below.

Caption: Experimental workflow for HRMS-based formula verification.

Conclusion

The precise determination of the molecular formula (C₉H₉N₅S) and molecular weight (219.27 g/mol ) of this compound is a critical prerequisite for its development in any scientific field. This guide has outlined the theoretical basis for these values and provided a robust, self-validating experimental protocol using High-Resolution Mass Spectrometry for their empirical confirmation. Adherence to these foundational characterization principles ensures data integrity, reproducibility, and accelerates the progress of research and development involving this and other related triazine derivatives.

References

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]

-

Synthesis and characterization of triazine derivatives as important heterocyclic compounds and study their biological activities. International Journal of Innovative Science and Research Technology. [Link]

-

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine/CAS:175204-53-2. HXCHEM. [Link]

-

Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 175204-63-4 [chemicalbook.com]

- 6. 175204-63-4|4-(Methylthio)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

- 7. 4-(METHYLTHIO)-6-(3-PYRIDYL)-1,3,5-TRIAZIN-2-AMINE | CAS: 175204-62-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine/CAS:175204-53-2-HXCHEM [hxchem.net]

Spectroscopic Profile of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine: A Predictive and Methodological Guide

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine , a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standard methodologies for acquiring and interpreting this data, offering a comprehensive resource for researchers.

Molecular Structure and Spectroscopic Overview

The structural foundation of the target molecule is a 1,3,5-triazine ring, asymmetrically substituted with an amine (-NH₂), a methylthio (-SCH₃), and a 4-pyridyl group. This combination of aromatic and functional groups gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₉H₉N₅S, corresponding to a molecular weight of approximately 219.27 g/mol .

The following sections will deconstruct the predicted spectroscopic data for each major analytical technique. This predictive approach is crucial for verifying the identity and purity of newly synthesized batches of this compound.

Figure 1: Chemical Structure of the Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on typical chemical shifts for substituted pyridines and triazines, recorded in a common NMR solvent such as DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for each proton environment.

| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | Singlet | ~ 2.6 | 3H, -S-CH₃ | The methyl group attached to the sulfur atom is electronically shielded and will appear as a singlet in the aliphatic region. |

| 2 | Broad Singlet | ~ 7.2 | 2H, -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. Its chemical shift can vary with concentration and temperature. |

| 3 | Doublet | ~ 7.8 | 2H, Pyridyl H3, H5 | These protons are adjacent to the pyridyl nitrogen, but ortho to the triazine ring, leading to a downfield shift. They will appear as a doublet due to coupling with H2 and H6. |

| 4 | Doublet | ~ 8.7 | 2H, Pyridyl H2, H6 | These protons are ortho to the electron-withdrawing pyridyl nitrogen, causing a significant downfield shift. They appear as a doublet due to coupling with H3 and H5. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. Due to the nitrogen atoms in the rings, the carbon signals of the triazine and pyridine moieties are expected at high chemical shifts (downfield).

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 14 | -S-CH₃ | The methyl carbon attached to sulfur is found in the typical aliphatic region. |

| 2 | ~ 122 | Pyridyl C3, C5 | These carbons are part of the aromatic pyridine ring. |

| 3 | ~ 150 | Pyridyl C2, C6 | These carbons are adjacent to the electronegative nitrogen in the pyridine ring, causing a downfield shift. |

| 4 | ~ 145 | Pyridyl C4 | The carbon atom of the pyridine ring attached to the triazine ring. |

| 5 | ~ 168 | Triazine C2 | The carbon atom in the triazine ring bonded to the amine group. |

| 6 | ~ 170 | Triazine C4 | The carbon atom in the triazine ring bonded to the methylthio group. |

| 7 | ~ 172 | Triazine C6 | The carbon atom in the triazine ring bonded to the pyridyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted IR spectrum of this compound will be characterized by absorptions from the amine group, the triazine ring, and the pyridine ring.

| Predicted Absorption Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric & symmetric) | Characteristic of a primary amine (-NH₂) group. Two distinct bands are expected. |

| 1650 - 1580 | Medium | N-H bend (scissoring) | This vibration from the primary amine can sometimes be obscured by other signals in this region. |

| ~1560 and ~1450 | Strong | Triazine ring in-plane vibrations | These strong bands are highly characteristic of the 1,3,5-triazine ring system. |

| 1600 - 1475 | Medium-Strong | C=C and C=N stretching | Aromatic ring stretching vibrations from both the pyridine and triazine rings. |

| ~813 | Medium | Triazine ring vibration | This band is often a good identifying characteristic for amino-substituted triazines. |

| 1335 - 1250 | Medium | C-N stretch (aromatic amine) | The stretching vibration of the bond between the amine nitrogen and the triazine ring carbon. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions (CO₂ and H₂O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The primary piece of information will be the molecular ion peak. Given the molecular formula C₉H₉N₅S, the exact mass will be approximately 219.058. In a high-resolution mass spectrum (HRMS), this value can be used to confirm the elemental composition. The nominal mass of 219 will be observed in a standard mass spectrum.

-

Major Fragmentation Pathways: The triazine and pyridine rings are relatively stable, but fragmentation can be expected. Potential fragmentation patterns include:

-

Loss of the methyl group (-CH₃) from the methylthio substituent, leading to a fragment at m/z 204.

-

Loss of the entire methylthio group (-SCH₃), resulting in a fragment at m/z 172.

-

Cleavage of the bond between the pyridine and triazine rings.

-

Figure 2: General Workflow for Spectroscopic Analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for this type of molecule.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum. Positive ion mode is typically used for nitrogen-containing compounds.

Conclusion

This guide presents a predicted spectroscopic profile for this compound based on fundamental principles and comparative data. The expected ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the synthesis and purity of this compound. The outlined experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data. When experimental data becomes available, it can be cross-referenced with the predictions laid out in this document to achieve a comprehensive and validated structural elucidation.

References

- BenchChem. (n.d.). Spectroscopic Comparison of N-Substituted 1,3,5-Triazinanes: A Guide for Researchers.

- Padgett, W. M., & Talbert, J. M. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Knowledge Bank, OSU International Symposium on Molecular Spectroscopy.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Zhang, L., et al. (2011). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1143.

"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" chemical stability and storage conditions

An In-depth Technical Guide to the Chemical Stability and Storage of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a heterocyclic compound featuring a symmetrical triazine core substituted with a methylthio group, a 4-pyridyl ring, and an amine group. The unique arrangement of these functional groups imparts specific physicochemical properties that are critical to its application, particularly in medicinal chemistry and materials science. Understanding the chemical stability of this molecule is paramount for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the key factors influencing its stability, potential degradation pathways, and provides detailed protocols for its proper storage and handling.

Chemical Profile and Inherent Stability

The stability of this compound is dictated by the interplay of its constituent functional groups: the 1,3,5-triazine ring, the 2-amino group, the 4-methylthio group, and the 6-(4-pyridyl) group.

-

1,3,5-Triazine Ring: The s-triazine ring is an electron-deficient system, which generally confers considerable thermal stability.[1] However, this electron deficiency also makes the ring susceptible to nucleophilic attack, particularly hydrolysis under certain pH conditions.[2]

-

2-Amino Group: The amino group is a strong electron-donating group, which can modulate the reactivity of the triazine ring. While generally stable, amino-substituted triazines can be susceptible to hydrolysis, and their stability can be pH-dependent.[3]

-

4-Methylthio Group: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[4] These oxidized species may have different biological and physicochemical properties.

-

6-(4-Pyridyl) Group: The pyridyl group is a basic nitrogen-containing heterocycle. Its presence can influence the solubility and hygroscopicity of the compound. The pyridine ring itself is generally stable, but its basic nitrogen can participate in acid-base reactions, which may influence the overall stability of the molecule in solution.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to identify and characterize these potential degradants.

Hydrolysis

Hydrolytic degradation is a key concern for s-triazine derivatives.[5] Under both acidic and basic conditions, the triazine ring can undergo cleavage.[3] The C-S bond of the methylthio group and the C-N bond of the amino group are potential sites of hydrolysis. The hydrolytic pathway may ultimately lead to the formation of cyanuric acid.[5][6]

Oxidation

The methylthio group is the primary site for oxidative degradation. In the presence of oxidizing agents, it can be converted to 4-(methylsulfinyl)-6-(4-pyridyl)-1,3,5-triazin-2-amine (sulfoxide) and subsequently to 4-(methylsulfonyl)-6-(4-pyridyl)-1,3,5-triazin-2-amine (sulfone).[4]

Photodegradation

Many s-triazine compounds are known to be sensitive to light.[7] Exposure to UV or even visible light, particularly in solution, can induce photochemical reactions leading to the formation of various degradation products. The specific photolytic pathway for this compound would need to be determined experimentally.

Caption: Proposed degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general best practices for chemically sensitive heterocyclic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions. |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Minimizes moisture exposure, thereby reducing the risk of hydrolysis. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | Prevents photodegradation, which can be a significant degradation pathway for s-triazines. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation of the methylthio group. |

| Container | Tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap). | Prevents contamination and exposure to air and moisture. |

Experimental Protocols for Stability Assessment

To experimentally verify the stability profile of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines.

General Procedure

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization/Quenching: At each time point, neutralize the acidic and basic samples and quench the oxidative reactions as described.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Specific Stress Conditions

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Maintain the solution at 60°C.

-

At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M NaOH.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Maintain the solution at 60°C.

-

At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature.

-

At each time point, withdraw a sample. The reaction is typically quenched by dilution with the mobile phase prior to HPLC analysis.

-

-

Thermal Degradation:

-

Place a sample of the solid compound in an oven at 70°C.

-

Place a sample of the stock solution in a controlled temperature chamber at 70°C.

-

At each time point, withdraw samples for analysis.

-

-

Photodegradation:

-

Expose a sample of the solid compound and a sample of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

At the end of the exposure, analyze the samples.

-

Caption: Experimental workflow for forced degradation studies.

Handling and Safety Precautions

While specific toxicological data for this compound is not available, general precautions for handling similar chemical entities should be followed. Based on the Safety Data Sheets of analogous compounds, the following is recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

In case of exposure:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Wash out mouth with water. Seek medical attention if symptoms occur.

-

Conclusion

This compound is a molecule with several functional groups that can influence its stability. The primary degradation pathways are likely to be hydrolysis of the triazine ring, oxidation of the methylthio group, and photodegradation. To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment under an inert atmosphere. The provided experimental protocols for forced degradation studies offer a robust framework for elucidating its specific stability profile and identifying any potential degradation products.

References

-

PubMed. (1999). Biodegradation of s-triazine compounds by a stable mixed bacterial community. Available at: [Link]

-

MDPI. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Available at: [Link]

-

KOPS. (n.d.). Publication: Biodegradation of s-triazine xenobiotics. Available at: [Link]

-

PubMed Central. (n.d.). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Available at: [Link]

-

ResearchGate. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Available at: [Link]

-

OUCI. (n.d.). Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers. Available at: [Link]

-

PubMed Central. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Available at: [Link]

-

MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available at: [Link]

-

PubMed. (2020). Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. Available at: [Link]

-

RSC Publishing. (n.d.). Recent progress in the modification of heterocycles based on the transformation of DMSO. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability. Available at: [Link]

-

ResearchGate. (2025). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Available at: [Link]

-

RSC Publishing. (n.d.). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. Available at: [Link]

-

RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]

-

PubMed Central. (n.d.). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Available at: [Link]

-

PubMed Central. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Available at: [Link]

-

MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available at: [Link]

-

ACS Publications. (n.d.). Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. Available at: [Link]

-

SciSpace. (n.d.). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. Available at: [Link]

-

Semantic Scholar. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link]

-

CORE. (2019). Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry. Available at: [Link]

-

PubMed Central. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available at: [Link]

-

RSC Publishing. (n.d.). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Available at: [Link]

-

ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available at: [Link]

-

ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available at: [Link]

-

Bohrium. (2024). Recent Development on the Heterocycles Derived From In Situ Formation of Aryl Glyoxals by Iodine/DMSO Mediated Oxidation of Methyl Ketones. Available at: [Link]

-

ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]

Sources

- 1. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine" alternative names and synonyms

This technical guide provides a comprehensive overview of the chemical entity 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's nomenclature, physicochemical properties, and plausible synthetic routes, offering field-proven insights into its chemical nature.

Introduction and Core Concepts

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and applications in the development of therapeutic agents and functional materials. The strategic substitution on the triazine ring allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates key functional groups—a methylthio group, a pyridyl ring, and an amine—that are known to modulate biological activity and material characteristics. Understanding the interplay of these substituents is crucial for leveraging this molecule in research and development.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and reproducibility. This section provides a detailed breakdown of the various names and identifiers for this compound.

Systematic and Common Names

The compound is most commonly referred to by its semi-systematic name, This compound . An alternative, and equally valid, spelling is 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine .

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine [1].

Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 175204-63-4 | [2] |

| Molecular Formula | C9H9N5S | [1][2] |

| Molecular Weight | 219.27 g/mol | [1] |

| InChI Key | WGDAEWQPJSGFPO-UHFFFAOYSA-N | [2] |

| SMILES | CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 | [2] |

Physicochemical and Structural Properties